molecular formula C17H19FN2 B1467582 1-Benzyl-3-(3-fluorophenyl)piperazine CAS No. 1248907-68-7

1-Benzyl-3-(3-fluorophenyl)piperazine

Cat. No.: B1467582
CAS No.: 1248907-68-7
M. Wt: 270.34 g/mol
InChI Key: HIHFSVKKVHQRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(3-fluorophenyl)piperazine is a chemical compound with the molecular formula C17H19FN2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular weight of this compound is 270.345 Da . The InChI Key is ITHBJSRWFNLKIH-UHFFFAOYSA-N . The SMILES representation is C1CN (CCN1)CC2=CC (=CC=C2)F .


Physical and Chemical Properties Analysis

This compound is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available sources.

Scientific Research Applications

Atypical Antipsychotic Properties

1-Benzyl-3-methyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine, a synthetic intermediate with potential atypical antipsychotic properties, was identified as a starting point for pharmacological improvement. Various structural variations led to the development of compounds with enhanced potency and oral bioavailability. The focus was on achieving atypical antipsychotic profiles, predicting reduced extrapyramidal side effects in humans (Bolós et al., 1996).

Synthesis of Flunarizine

Flunarizine, a drug belonging to calcium channel blockers, has been synthesized using 1-Benzyl-3-(3-fluorophenyl)piperazine as an intermediate. The compound exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. It is used to treat migraines, dizziness, vestibular disorders, and epilepsy. The synthesis involved regioselective metal-catalyzed amination (Shakhmaev et al., 2016).

Cocaine-Abuse Therapeutic Agents

Research into cocaine-abuse therapeutic agents led to the development of compounds related to this compound. These compounds were designed and synthesized for their ability to bind to the dopamine transporter and to inhibit dopamine uptake. The aim was to develop extended-release formulations for cocaine-abuse therapy (Lewis et al., 1999).

Fluorescent Logic Gates

Compounds comprising this compound as a piperazine receptor have been used in the design of fluorescent logic gates. These compounds were studied in various solvent conditions for their potential application in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Antifungal Applications

3-Piperazine-bis(benzoxaborole), an analogue of this compound, demonstrated significant antifungal activity. Its effectiveness against various filamentous fungi was higher than standard antibiotics, highlighting the critical role of the benzoxaborole system in antifungal action (Wieczorek et al., 2014).

Dopamine Transporter Ligands

In the treatment of cocaine abuse, hydroxylated derivatives of this compound were evaluated for their affinity to the dopamine transporter. These derivatives displayed substantial enantioselectivity, with different enantiomers showing affinity for dopamine and serotonin transporters. Their binding affinity and selectivity provided insights for long-acting therapeutic agents (Hsin et al., 2002).

Properties

IUPAC Name

1-benzyl-3-(3-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-16-8-4-7-15(11-16)17-13-20(10-9-19-17)12-14-5-2-1-3-6-14/h1-8,11,17,19H,9-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHFSVKKVHQRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC(=CC=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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